CBD cannabis derivative
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cannabidiol, commonly referred to as CBD, is a non-psychoactive compound derived from the Cannabis sativa plant. Unlike its counterpart, delta-9-tetrahydrocannabinol (THC), CBD does not produce a “high” and has garnered significant attention for its potential therapeutic benefits. CBD is known for its neuroprotective, antiepileptic, anxiolytic, antipsychotic, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: CBD can be synthesized through various methods, including the cyclization of olivetol with a monoterpene . One common synthetic route involves the condensation of olivetol with pulegone, followed by cyclization and subsequent reduction to yield CBD . The reaction conditions typically involve the use of strong acids or bases as catalysts and require precise temperature control to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of CBD often involves the extraction of the compound from Cannabis sativa plants. The extraction process can be performed using solvents such as ethanol or supercritical carbon dioxide . The extracted CBD is then purified through processes such as chromatography to remove impurities and other cannabinoids .
Chemical Reactions Analysis
Types of Reactions: CBD undergoes various chemical reactions, including oxidation, reduction, and substitution . For example, CBD can be oxidized to form hydroxyquinone derivatives or reduced to form tetrahydrocannabinol (THC) under specific conditions .
Common Reagents and Conditions: Common reagents used in the chemical reactions of CBD include strong acids, bases, and oxidizing agents . The reaction conditions often involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed: The major products formed from the chemical reactions of CBD include hydroxyquinone derivatives, tetrahydrocannabinol, and various other cannabinoids . These products can have different pharmacological properties and potential therapeutic applications.
Scientific Research Applications
CBD has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, CBD is studied for its potential as a precursor for the synthesis of other cannabinoids and related compounds . In biology, CBD is investigated for its effects on cellular processes and its potential as a therapeutic agent for various diseases . In medicine, CBD is used to treat conditions such as epilepsy, anxiety, and chronic pain . In industry, CBD is incorporated into various products, including cosmetics, dietary supplements, and pharmaceuticals .
Mechanism of Action
CBD exerts its effects through various molecular targets and pathways . It interacts with cannabinoid receptors, serotonin receptors, and adenosine receptors, among others . CBD functions as an anandamide reuptake and breakdown inhibitor, thereby raising endocannabinoid levels in the brain’s synapses . This modulation of the endocannabinoid system is believed to contribute to CBD’s therapeutic effects, including its anti-inflammatory, analgesic, and anxiolytic properties .
Comparison with Similar Compounds
CBD is often compared to other cannabinoids, such as delta-9-tetrahydrocannabinol (THC) and cannabigerol (CBG) . Unlike THC, CBD does not produce psychoactive effects and is considered non-psychotropic . CBG, another non-psychoactive cannabinoid, shares some similarities with CBD but has distinct pharmacological properties and potential therapeutic applications . The uniqueness of CBD lies in its broad spectrum of therapeutic effects and its ability to modulate multiple molecular targets and pathways .
List of Similar Compounds:- Delta-9-tetrahydrocannabinol (THC)
- Cannabigerol (CBG)
- Cannabichromene (CBC)
- Cannabinol (CBN)
Properties
Molecular Formula |
C33H53NO3 |
---|---|
Molecular Weight |
511.8 g/mol |
IUPAC Name |
(6,6-dimethyl-3-nonan-2-yl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) 5-(diethylamino)pentanoate |
InChI |
InChI=1S/C33H53NO3/c1-7-10-11-12-13-18-25(4)26-23-29(36-31(35)21-16-17-22-34(8-2)9-3)32-27-19-14-15-20-28(27)33(5,6)37-30(32)24-26/h23-25H,7-22H2,1-6H3 |
InChI Key |
LKZQTNSAWVCNMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)C1=CC2=C(C3=C(CCCC3)C(O2)(C)C)C(=C1)OC(=O)CCCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.